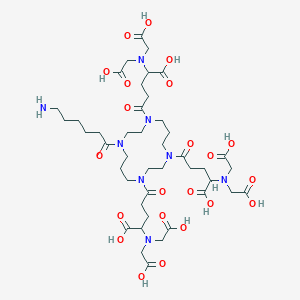

(Rac)-Tris-NTA

Description

Properties

Molecular Formula |

C43H68N8O22 |

|---|---|

Molecular Weight |

1049.0 g/mol |

IUPAC Name |

5-[11-(6-aminohexanoyl)-4,8-bis[4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73) |

InChI Key |

SRHQOOQNBLZULK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Tris-NTA: A Comprehensive Technical Guide to Synthesis and Functionalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and functionalization of (Rac)-Tris-Nitrilotriacetic Acid (Tris-NTA), a versatile chelating agent with significant applications in life sciences and drug development. This document details the core synthesis of the Tris-NTA scaffold, explores various functionalization methodologies for tailored applications, presents key quantitative data in a structured format, and provides detailed experimental protocols for core techniques.

Introduction to Tris-NTA

(Rac)-Tris-NTA is a multivalent chelating ligand designed for the high-affinity capture of polyhistidine-tagged (His-tagged) proteins and other molecules. Its structure, featuring three nitrilotriacetic acid (NTA) moieties, allows for a stable, multivalent interaction with the imidazole side chains of consecutive histidine residues in a His-tag, coordinated through a metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺). This interaction is significantly stronger and more stable than that achieved with monovalent NTA, making Tris-NTA an invaluable tool for protein purification, immobilization, detection, and targeted drug delivery.[1][2][3][4] The enhanced affinity, with dissociation constants (Kd) often in the nanomolar range, provides a robust and reversible binding platform suitable for a wide array of biochemical and therapeutic applications.[5]

Synthesis of the this compound Core

The synthesis of the Tris-NTA core scaffold is typically achieved through a convergent strategy, often utilizing a central branching molecule like lysine to assemble the three NTA arms. A common and facile method involves the use of protected lysine derivatives to build the dendritic structure.

A generalized synthetic workflow for creating a Tris-NTA core with a free amine or carboxylic acid for further functionalization is depicted below.

References

- 1. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotechrabbit.com [biotechrabbit.com]

- 3. biotechrabbit | Tris-NTA Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of (Rac)-Tris-NTA Binding to His-tags: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of multivalent (Rac)-Tris-nitrilotriacetic acid (Tris-NTA) binding to polyhistidine-tagged (His-tagged) proteins. It provides a comprehensive overview of the principles governing this high-affinity interaction, quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the key processes.

Core Principles of Tris-NTA : His-tag Interaction

The interaction between Tris-NTA and His-tagged proteins is a cornerstone of modern protein science, enabling highly specific and stable, yet reversible, protein immobilization, detection, and purification. The key to this powerful technology lies in the concept of avidity , which describes the enhanced binding strength resulting from multiple simultaneous interactions.

Conventional monovalent nitrilotriacetic acid (mono-NTA) chelators bind to His-tags with moderate affinity, typically in the micromolar range (μM)[1][2]. This interaction involves a single Ni²⁺ ion chelated by the NTA group, which in turn coordinates with two histidine residues in the His-tag[3]. While useful for applications like immobilized metal affinity chromatography (IMAC)[4][5], the relatively fast dissociation rate of this interaction can be a limitation for applications requiring stable protein immobilization.

Tris-NTA overcomes this limitation by presenting three NTA moieties on a single scaffold. When charged with nickel ions (Ni²⁺), this trivalent chelator can simultaneously engage with up to six histidine residues of a standard hexahistidine (His6) tag. This multivalent binding leads to a dramatic increase in binding affinity, with dissociation constants (Kd) dropping into the nanomolar (nM) and even sub-nanomolar range. This represents an affinity increase of up to four orders of magnitude compared to mono-NTA. The result is a highly stable complex with a significantly slower dissociation rate, making it ideal for applications such as surface plasmon resonance (SPR) biosensors, single-molecule studies, and stable protein immobilization on various surfaces.

The binding is reversible and can be disrupted by the addition of chelating agents like EDTA, which strip the Ni²⁺ ions from the NTA, or by high concentrations of imidazole, which competes with the histidine residues for binding to the Ni²⁺ ions.

Quantitative Binding Data

The affinity of the Tris-NTA : His-tag interaction has been quantified by various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of Binding Affinities for Mono-NTA and Tris-NTA

| Chelator | His-tag Length | Analyte | Technique | Dissociation Constant (Kd) | Reference(s) |

| Mono-NTA | 6xHis | Various Proteins | Multiple | ~10 µM | |

| Tris-NTA | 6xHis | Various Proteins | Multiple | 1 - 10 nM | |

| Tris-NTA | 6xHis | His6-peptide | SPR | Sub-nanomolar with short spacer | |

| Di-NTA | 6xHis | - | - | ~2.7 x 10⁻⁷ M | |

| Tetra-NTA | 6xHis | - | - | ~4 x 10⁻⁸ M |

Table 2: Kinetic Parameters of Tris-NTA : His-tag Interaction Measured by Surface Plasmon Resonance (SPR)

| Tris-NTA Variant (Spacer Length) | Analyte (His-tagged) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (nM) | Reference |

| Short Spacer | Protein 1 | Not specified | Not specified | Sub-nanomolar | |

| Long Spacer | Protein 1 | Not specified | Not specified | ~10 nM | |

| Not specified | Protein A | Not specified | Not specified | Not specified | |

| Not specified | Protein A/G | Not specified | Not specified | Not specified | |

| Not specified | Ubiquitin | Not specified | Not specified | Not specified |

Note: Specific kinetic values are often dependent on the specific protein, buffer conditions, and experimental setup.

Experimental Protocols

The characterization of the Tris-NTA : His-tag interaction is primarily achieved through surface-sensitive and solution-based biophysical techniques. Below are detailed methodologies for three key experiments.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It allows for the determination of association and dissociation rate constants (ka and kd), as well as the equilibrium dissociation constant (Kd).

Objective: To determine the binding kinetics and affinity of a His-tagged protein to a Tris-NTA functionalized sensor surface.

Materials:

-

SPR instrument (e.g., Biacore T200)

-

Streptavidin-coated sensor chip

-

Biotinylated Tris-NTA

-

His-tagged protein of interest

-

SPR running buffer (e.g., HBS-P: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)

-

NiCl₂ solution (5 mM in running buffer)

-

EDTA solution (350 mM in running buffer) for regeneration

-

Imidazole solutions of varying concentrations for elution testing (optional)

Methodology:

-

Sensor Chip Preparation:

-

Pre-condition the streptavidin sensor chip with a series of injections of 1 M NaCl, 50 mM NaOH as per the manufacturer's instructions.

-

Prepare a dilute solution of biotinylated Tris-NTA (e.g., 100 nM in running buffer).

-

Inject the biotinylated Tris-NTA solution over the sensor surface at a low flow rate (e.g., 10 µL/min) to achieve a low immobilization density (around 50-100 response units, RU) to minimize avidity effects between adjacent Tris-NTA molecules.

-

Wash the surface with running buffer to remove any non-specifically bound Tris-NTA.

-

-

Nickel Activation:

-

Inject the 5 mM NiCl₂ solution over the sensor surface to charge the Tris-NTA with nickel ions.

-

Wash with running buffer to remove excess NiCl₂.

-

-

Binding Analysis:

-

Prepare a dilution series of the His-tagged protein in running buffer (e.g., ranging from low nM to high nM concentrations).

-

Inject the different concentrations of the His-tagged protein over the activated sensor surface at a constant flow rate (e.g., 30 µL/min). Monitor the association phase in real-time.

-

Switch back to running buffer to monitor the dissociation phase.

-

Perform a blank run with running buffer only to allow for double referencing.

-

-

Surface Regeneration:

-

Inject the 350 mM EDTA solution to strip the Ni²⁺ ions and release the bound His-tagged protein.

-

Wash thoroughly with running buffer.

-

The surface can then be reactivated with NiCl₂ for the next binding cycle.

-

-

Data Analysis:

-

Subtract the reference channel data and the blank run data from the experimental data.

-

Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and Kd.

-

MicroScale Thermophoresis (MST)

MST is a solution-based technique that measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient. This movement is dependent on the size, charge, and hydration shell of the molecule, which are altered upon binding to a ligand.

Objective: To determine the binding affinity of a fluorescently labeled Tris-NTA to a His-tagged protein in solution.

Materials:

-

MST instrument (e.g., Monolith NT.115)

-

Fluorescently labeled Tris-NTA (e.g., RED-tris-NTA)

-

His-tagged protein of interest

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20)

-

Hydrophilic or standard capillaries

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the fluorescently labeled Tris-NTA in the assay buffer. The final concentration in the assay should be in the low nM range.

-

Prepare a stock solution of the His-tagged protein.

-

Create a 16-point serial dilution of the His-tagged protein in the assay buffer.

-

-

Binding Reaction:

-

Mix the constant concentration of fluorescently labeled Tris-NTA with each dilution of the His-tagged protein.

-

Incubate the mixtures at room temperature for 5-10 minutes to allow the binding to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into the MST capillaries.

-

Place the capillaries in the MST instrument.

-

Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

-

-

Data Analysis:

-

The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the His-tagged protein concentration.

-

The resulting binding curve is fitted to the appropriate model (e.g., the Kd model) using the instrument's software to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is a label-free, solution-based technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of the interaction between Tris-NTA and a His-tagged protein.

Materials:

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

(Rac)-Tris-NTA

-

His-tagged protein of interest

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

NiCl₂

Methodology:

-

Sample Preparation:

-

Dialyze both the His-tagged protein and the Tris-NTA extensively against the same dialysis buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of both solutions.

-

Charge the Tris-NTA with Ni²⁺ by adding a slight molar excess of NiCl₂.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the His-tagged protein (typically at a concentration of 5-50 µM) into the sample cell of the calorimeter.

-

Load the Ni²⁺-charged Tris-NTA (typically at a 10-20 fold higher concentration than the protein) into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

-

Perform a control experiment by titrating the Tris-NTA solution into the buffer alone to determine the heat of dilution.

-

Initiate the titration of the Tris-NTA into the protein solution. A series of small injections (e.g., 2 µL) are made, and the heat change after each injection is measured.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Subtract the heat of dilution from the experimental data.

-

Plot the corrected heat change against the molar ratio of Tris-NTA to His-tagged protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated from these values.

-

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and experimental workflows described in this guide.

Caption: Comparison of Mono-NTA and Tris-NTA binding to a His-tag.

References

- 1. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 3. jku.at [jku.at]

- 4. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Coordination Chemistry of (Rac)-Tris-NTA with Nickel Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of (Rac)-Tris-NTA with nickel ions. It covers the synthesis of the ligand, its coordination properties with nickel, and its primary application in the high-affinity purification of histidine-tagged (His-tagged) proteins. This document is intended for researchers in biochemistry, molecular biology, and drug development who utilize protein purification and immobilization techniques.

Introduction to this compound

This compound is a multivalent chelating agent designed for the stable and high-affinity binding of metal ions, most notably nickel (Ni²⁺). The "Tris-NTA" designation refers to a molecular architecture where three nitrilotriacetic acid (NTA) moieties are covalently linked to a central scaffold. The prefix "(Rac)" indicates that the central scaffold is a racemic mixture, often derived from a racemic amino acid like D,L-lysine. This results in a racemic mixture of the final Tris-NTA ligand.

The primary utility of Ni²⁺-charged Tris-NTA lies in its application for immobilized metal affinity chromatography (IMAC) to capture and purify recombinant proteins engineered to have a polyhistidine tag (e.g., a 6xHis-tag). The three NTA groups provide a multivalent binding effect, leading to a significantly lower dissociation rate and higher affinity for His-tagged proteins compared to conventional mono-NTA resins. This enhanced binding stability is crucial for applications requiring robust protein immobilization, such as in surface plasmon resonance (SPR) biosensors, protein microarrays, and drug screening assays.

Synthesis of this compound

The synthesis of this compound typically involves the use of a lysine-based scaffold. A common strategy is to use a protected racemic lysine derivative where the α- and ε-amino groups can be selectively functionalized. The following is a generalized experimental protocol for the synthesis of a lysine-based this compound.

Experimental Protocol: Synthesis of a Lysine-Based this compound Ligand

Materials:

-

(Rac)-Nα,Nα-bis(carboxymethyl)-lysine (or a suitable protected precursor)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Tert-butyl bromoacetate

-

Trifluoroacetic acid (TFA)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Appropriate organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Procedure:

-

Protection of (Rac)-Lysine: Start with a commercially available, appropriately protected racemic lysine derivative. For instance, the ε-amino group can be protected with a benzyloxycarbonyl (Cbz) group, and the carboxylic acid can be protected as a methyl or ethyl ester.

-

Alkylation of the α-Amino Group: The α-amino group is alkylated twice with a protected acetic acid equivalent, such as tert-butyl bromoacetate, in the presence of a non-nucleophilic base like DIEA. This forms the di-tert-butyl ester of the NTA moiety on the α-nitrogen.

-

Scaffold Assembly: Two molecules of the resulting Nα,Nα-bis(tert-butoxycarbonylmethyl)lysine derivative are coupled to the α- and ε-amino groups of a central (racemic) lysine molecule. This is typically achieved using standard peptide coupling chemistry, for example, by activating the carboxylic acid of the NTA-lysine derivative with DCC/NHS and then reacting it with the amino groups of the central lysine.

-

Deprotection: The tert-butyl ester protecting groups on the carboxylates are removed by treatment with trifluoroacetic acid (TFA) in a solvent like DCM. Any other protecting groups on the scaffold are also removed in this or subsequent steps.

-

Purification: The final this compound ligand is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: The structure of the synthesized this compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of a lysine-based this compound ligand.

Coordination Chemistry with Nickel Ions

Each of the three NTA moieties in the Tris-NTA ligand acts as a tetradentate chelator for a Ni²⁺ ion. NTA coordinates to nickel through its central nitrogen atom and the three carboxylate oxygen atoms. This leaves two coordination sites on the octahedrally coordinated Ni²⁺ ion available to bind to other ligands, such as the imidazole side chains of histidine residues in a His-tag.

Nickel Ion Loading

Before use, the this compound ligand must be charged with Ni²⁺ ions. This is typically achieved by incubating the ligand with an excess of a nickel salt, followed by a washing step to remove unbound nickel.

Experimental Protocol: Nickel Loading

-

Preparation of Nickel Solution: Prepare a solution of a nickel salt, such as NiCl₂ or NiSO₄, in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). A concentration of 10-50 mM is typically sufficient.

-

Incubation: If the this compound is immobilized on a solid support (e.g., agarose beads, magnetic nanoparticles, or a sensor surface), incubate the support with the nickel solution for 20-30 minutes at room temperature with gentle agitation.

-

Washing: After incubation, wash the support extensively with the same buffer used for the nickel solution to remove any non-specifically bound or excess nickel ions.

-

Storage: The Ni²⁺-charged this compound support can be stored in a suitable buffer at 4°C.

Nickel Loading Workflow

Caption: A schematic of the process for charging the this compound ligand with nickel ions.

Quantitative Data on Nickel Binding

The key quantitative data available pertains to the binding of the Ni²⁺-charged Tris-NTA to His-tagged proteins, which demonstrates the advantage of multivalency.

| Parameter | Mono-NTA | Tris-NTA | Reference(s) |

| Dissociation Constant (KD) | ~10 µM | 1-100 nM | [1] |

| Binding Stoichiometry (NTA:His-tag) | 1:1 (theoretically) | 3:1 (theoretically) | |

| Affinity Enhancement | - | ~100-1000 fold | [1] |

Table 1: Comparison of binding parameters for Mono-NTA and Tris-NTA with His-tagged proteins.

Application in His-Tagged Protein Purification and Immobilization

The primary application of Ni²⁺-(Rac)-Tris-NTA is in the high-affinity capture of His-tagged proteins. The multivalent nature of the interaction results in a very stable complex, making it ideal for applications where minimal protein leaching is required.

Mechanism of His-Tagged Protein Capture

Caption: The multivalent interaction between a Ni²⁺-charged Tris-NTA and a His-tagged protein.

Experimental Protocol: His-Tagged Protein Binding and Elution

Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0. Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0. Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.

-

Equilibration: Equilibrate the Ni²⁺-charged this compound support with 5-10 column volumes of Binding Buffer.

-

Sample Loading: Apply the clarified cell lysate containing the His-tagged protein to the equilibrated support.

-

Washing: Wash the support with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer can be optimized to minimize non-specific binding without eluting the target protein.

-

Elution: Elute the bound His-tagged protein with Elution Buffer. The high concentration of imidazole in the elution buffer competes with the His-tag for binding to the Ni²⁺ ions, thus releasing the protein. Alternatively, elution can be achieved by lowering the pH or using a stronger chelating agent like EDTA, which will strip the Ni²⁺ ions from the NTA.

Conclusion

The coordination chemistry of this compound with nickel ions provides a powerful tool for the high-affinity purification and immobilization of His-tagged proteins. The multivalent nature of the Tris-NTA ligand significantly enhances the stability of the interaction compared to traditional mono-NTA supports. This makes it an invaluable technology for a wide range of applications in research and drug development where robust and specific protein capture is essential. Further studies on the thermodynamics and structural biology of the binary Ni²⁺-(Rac)-Tris-NTA complex would provide deeper insights into its coordination properties and could aid in the design of even more effective multivalent chelating agents.

References

The Stoichiometry of Tris-NTA His-tag Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stoichiometry and biophysical underpinnings of the interaction between Tris-nitrilotriacetic acid (Tris-NTA) and histidine-tagged (His-tagged) proteins. This interaction is fundamental to various applications in life sciences, including protein purification, immobilization, detection, and the quantitative analysis of molecular interactions.

Core Interaction: A High-Affinity 1:1 Stoichiometry

The interaction between Tris-NTA and a polyhistidine tag, most commonly a hexahistidine-tag (His6-tag), is characterized by its high affinity and well-defined 1:1 stoichiometry.[1][2] Unlike conventional monovalent NTA, which binds to His-tags with a micromolar affinity (~10 µM), the trivalent nature of Tris-NTA dramatically enhances the binding affinity by several orders of magnitude, resulting in dissociation constants (Kd) in the sub-nanomolar to low nanomolar range.[1][3][4] This significant increase in affinity is attributed to the ability of the three NTA moieties on a single Tris-NTA molecule to simultaneously coordinate with the six histidine residues of a His6-tag. This multivalent interaction leads to a kinetically stable complex, making it a robust tool for various biochemical and biophysical assays.

The precise 1:1 binding ratio is a key advantage of the Tris-NTA system, enabling stoichiometric labeling and quantitative analysis of protein interactions. This is in contrast to the more variable binding that can be observed with mono-NTA surfaces, where the density of the chelator can influence the apparent affinity and stoichiometry.

Quantitative Binding Parameters

The affinity of the Tris-NTA His-tag interaction has been characterized by various biophysical techniques. The following table summarizes representative quantitative data from the literature.

| His-tag Length | Ligand | Technique | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |

| Hexahistidine (His6) | Tris-NTA | Not Specified | ~1 nM | 1:1 | |

| Hexahistidine (His6) | Tris-NTA | Not Specified | Sub-nanomolar | 1:1 | |

| Hexahistidine (His6) | DYE-tris-NTA | MicroScale Thermophoresis (MST) | Low nM range | Not explicitly stated | |

| Decahistidine (His10) | Tris-NTA | Not Specified | 0.1 nM | 1:1 | |

| Hexahistidine (His6) | RED-tris-NTA | MicroScale Thermophoresis (MST) | 52.00 nM | Not explicitly stated |

Visualizing the Interaction and Experimental Workflow

Tris-NTA His-tag Interaction Mechanism

The following diagram illustrates the molecular interaction between a Ni(II)-loaded Tris-NTA molecule and a hexahistidine-tag on a protein of interest. Each of the three NTA moieties chelates a nickel ion, and each nickel ion, in turn, can coordinate with two histidine residues from the His-tag.

General Experimental Workflow for Binding Analysis

The determination of the binding stoichiometry and affinity of the Tris-NTA His-tag interaction typically follows a standardized workflow, as depicted below, which is applicable across various biophysical techniques.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the Tris-NTA His-tag interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Methodology

-

Sample Preparation:

-

Dialyze the purified His-tagged protein and the Tris-NTA solution against the same buffer to minimize buffer mismatch effects. A suitable buffer is typically PBS or HEPES at pH 7.4.

-

Accurately determine the concentrations of the protein and Tris-NTA solutions.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and the injection syringe.

-

-

Experimental Run:

-

Load the His-tagged protein into the sample cell (typically at a concentration of 5-20 µM).

-

Load the Tris-NTA solution into the injection syringe (typically at a 10-20 fold molar excess to the protein concentration).

-

Perform a series of injections (e.g., 1-2 µL per injection) of the Tris-NTA solution into the sample cell, with sufficient time between injections for the signal to return to baseline.

-

-

Control Experiment:

-

Perform a control titration by injecting the Tris-NTA solution into the buffer alone to measure the heat of dilution. This will be subtracted from the experimental data.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the integrated heat per injection against the molar ratio of Tris-NTA to the His-tagged protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

Methodology

-

Sensor Chip Preparation:

-

Select an appropriate sensor chip, such as an NTA sensor chip, for capturing His-tagged proteins.

-

Activate the chip surface according to the manufacturer's instructions.

-

-

Immobilization of His-tagged Protein:

-

Inject a solution of NiCl2 (e.g., 5 mM) to charge the NTA surface with nickel ions.

-

Inject the purified His-tagged protein over the activated surface to allow for its capture via the His-tag. The protein concentration and injection time will determine the immobilization level.

-

-

Binding Analysis:

-

Inject a series of concentrations of the Tris-NTA solution (the analyte) over the immobilized protein surface.

-

Include a buffer-only injection as a blank for background subtraction.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

-

Regeneration:

-

After each binding cycle, regenerate the sensor surface by injecting a solution such as EDTA (e.g., 350 mM) to strip the nickel ions and the bound protein.

-

-

Data Analysis:

-

Subtract the blank sensorgram from the analyte sensorgrams.

-

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Bio-layer Interferometry (BLI)

BLI is another optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions in real-time.

Methodology

-

Biosensor Preparation:

-

Use Ni-NTA coated biosensors.

-

Hydrate the biosensors in the assay buffer for at least 10 minutes prior to the experiment.

-

-

Immobilization of His-tagged Protein:

-

Immerse the hydrated biosensors in a solution containing the purified His-tagged protein to allow for its loading onto the sensor surface.

-

-

Baseline Establishment:

-

Move the protein-loaded biosensors into wells containing only the assay buffer to establish a stable baseline.

-

-

Association and Dissociation:

-

Transfer the biosensors to wells containing different concentrations of the Tris-NTA solution to measure the association phase.

-

Subsequently, move the biosensors back to buffer-only wells to measure the dissociation phase.

-

-

Data Analysis:

-

The instrument's software will process the raw data, performing reference subtraction and alignment.

-

Fit the resulting binding curves to a suitable model (e.g., 1:1 binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).

-

Conclusion

The Tris-NTA His-tag interaction provides a robust and reliable system for a multitude of applications in molecular biology and drug discovery, underpinned by its high-affinity and well-defined 1:1 stoichiometry. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively characterize this and other biomolecular interactions in their own laboratories. The choice of technique will depend on the specific research question, available instrumentation, and sample properties. Proper experimental design and data analysis are crucial for obtaining accurate and reproducible results.

References

- 1. Near-native, site-specific and purification-free protein labeling for quantitative protein interaction analysis by MicroScale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biotechrabbit | Tris-NTA Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]

- 4. biotechrabbit.com [biotechrabbit.com]

(Rac)-Tris-NTA for Novel Protein Ligand Discovery: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel protein ligands is a cornerstone of modern drug development and molecular biology research. A critical aspect of this process is the ability to effectively isolate, immobilize, and probe target proteins. The polyhistidine-tag (His-tag) system is a widely adopted tool for protein purification and manipulation due to its versatility. However, the relatively weak affinity of traditional monovalent nitrilotriacetic acid (mono-NTA) chelators for His-tagged proteins can lead to challenges such as ligand leaching and unstable immobilization, particularly in sensitive assays like Surface Plasmon Resonance (SPR).

Tris-Nitrilotriacetic Acid (Tris-NTA) has emerged as a powerful second-generation chelator that overcomes these limitations. By presenting three NTA moieties in a spatially optimized arrangement, Tris-NTA exhibits a significantly higher avidity for His-tags, resulting in sub-nanomolar binding affinities and exceptional stability. This technical guide provides a comprehensive overview of Tris-NTA, with a particular focus on its racemic forms, and its application in the discovery of novel protein ligands. We will delve into the underlying principles, provide detailed experimental protocols, present quantitative binding data, and visualize key workflows.

The nomenclature "(Rac)-Tris-NTA" suggests a racemic mixture of a chiral Tris-NTA scaffold. The synthesis of Tris-NTA often employs chiral building blocks, such as lysine, to create a central scaffold from which the NTA groups are extended.[1][2] If a racemic mixture of this chiral starting material is used, the resulting Tris-NTA will be a racemic mixture of enantiomers. While the stereochemistry of the scaffold is not extensively reported to be a critical determinant for His-tag binding, it is an important consideration in the synthesis and characterization of these reagents. For the purposes of this guide, "Tris-NTA" will be used to refer to the trivalent NTA structure in general, with the understanding that it may exist as a racemic mixture unless a stereospecific synthesis is employed.

Core Principles of Tris-NTA Technology

The enhanced affinity of Tris-NTA for His-tagged proteins is rooted in the principle of multivalency. A single His-tag typically consists of six or more consecutive histidine residues. Each Ni-NTA complex can coordinate with two histidine residues.[3] A mono-NTA chelator, therefore, forms a relatively transient interaction with the His-tag. In contrast, a Tris-NTA molecule, with its three Ni-NTA complexes held in close proximity, can engage with up to six histidine residues simultaneously. This multivalent binding dramatically decreases the dissociation rate, leading to a highly stable complex with a significantly lower equilibrium dissociation constant (Kd) compared to mono-NTA.[1][3]

This enhanced stability is crucial for applications where the immobilized protein is subjected to continuous flow, such as in SPR, or when long incubation times are required for ligand screening. The binding is reversible and can be disrupted by high concentrations of imidazole or chelating agents like EDTA, allowing for the regeneration of the Tris-NTA surface and the recovery of the captured protein.

Data Presentation: Quantitative Binding Affinities

The following tables summarize the quantitative binding data for Tris-NTA with various His-tagged proteins, as determined by Surface Plasmon Resonance (SPR). These data highlight the significantly higher affinity (lower Kd) of Tris-NTA compared to mono-NTA.

Table 1: Comparison of Dissociation Constants (Kd) for Mono-NTA and Tris-NTA

| Chelator | Protein | His-Tag | Dissociation Constant (Kd) | Reference |

| Mono-NTA | General | 6xHis | ~10 µM | |

| Tris-NTA | General | 6xHis | ~1-10 nM | |

| Tris-NTA | His6-yCD | 6xHis | ~20 nM | |

| Tris-NTA | His6-mKate | 6xHis | Sub-nanomolar |

Table 2: Influence of Spacer Length on Tris-NTA Binding Affinity to His6-mKate

| Tris-NTA Variant (Spacer) | Association Rate (ka) (10^5 M⁻¹s⁻¹) | Dissociation Rate (kd) (10⁻³ s⁻¹) | Dissociation Constant (Kd) (nM) | Reference |

| Longest Spacer | 1.5 | 2.5 | 1.67 | |

| Medium Spacer | 2.0 | 1.0 | 0.50 | |

| Shortest Spacer | 2.2 | 0.5 | 0.23 |

Note: The specific spacer compositions are detailed in the referenced literature.

Experimental Protocols

Synthesis of a Lysine-Based Tris-NTA Scaffold

This protocol outlines a general approach for the synthesis of a Tris-NTA molecule using a protected lysine scaffold, as described in the literature.

Materials:

-

Boc-Lys(Boc)-OH (Nα,Nε-di-tert-butyloxycarbonyl-L-lysine)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Nα,Nα-Bis(carboxymethyl)-L-lysine tert-butyl ester (NTA-mono-amine)

-

Appropriate solvents for reaction and purification (e.g., DMF, ethyl acetate)

Methodology:

-

Activation of Lysine Carboxyl Group: Dissolve Boc-Lys(Boc)-OH and NHS in DMF. Add DCC at 0°C and stir for 12-24 hours to form the NHS ester.

-

Coupling with NTA-mono-amine: Add a solution of NTA-mono-amine and DIPEA in DMF to the activated lysine. Stir at room temperature for 24-48 hours.

-

Purification of the Protected Tris-NTA: Purify the reaction mixture using column chromatography (e.g., silica gel with a gradient of methanol in chloroform) to isolate the fully protected Tris-NTA.

-

Deprotection: Remove the Boc and tert-butyl protecting groups by treating the purified product with a mixture of TFA and DCM.

-

Final Purification: Purify the final Tris-NTA product by reverse-phase HPLC.

Immobilization of His-Tagged Proteins on a Tris-NTA Biosensor Surface for SPR

This protocol provides a step-by-step guide for immobilizing a His-tagged protein onto a Tris-NTA functionalized sensor chip for SPR analysis.

Materials:

-

Tris-NTA functionalized sensor chip (e.g., Streptavidin chip coated with biotinylated Tris-NTA)

-

SPR instrument and associated reagents

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Nickel solution (e.g., 5 mM NiCl₂)

-

His-tagged protein of interest in running buffer

-

Regeneration solution (e.g., 350 mM EDTA)

Methodology:

-

Surface Preparation: Equilibrate the Tris-NTA sensor surface with running buffer until a stable baseline is achieved.

-

Nickel Charging: Inject the nickel solution over the sensor surface to charge the NTA groups.

-

Protein Immobilization: Inject the His-tagged protein at a desired concentration (e.g., 10-50 µg/mL) over the Ni²⁺-charged surface until the desired immobilization level (in Response Units, RU) is reached.

-

Stabilization: Allow the baseline to stabilize in running buffer.

-

Analyte Injection: Inject the potential ligand (analyte) at various concentrations to measure binding kinetics.

-

Regeneration: After each analyte injection cycle, inject the regeneration solution to strip the nickel and the bound protein from the surface.

-

Re-charging: The surface can be re-charged with nickel for subsequent experiments.

Fluorescent Labeling of His-Tagged Proteins with a Dye-Tris-NTA Conjugate

This protocol describes the non-covalent, site-specific labeling of a His-tagged protein with a fluorescent dye conjugated to Tris-NTA.

Materials:

-

Purified His-tagged protein

-

Fluorescent dye-Tris-NTA conjugate (e.g., RED-Tris-NTA)

-

Labeling buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography column (optional, for removal of unbound dye if necessary)

Methodology:

-

Reconstitution: Reconstitute the lyophilized dye-Tris-NTA conjugate in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Nickel Loading: Incubate the dye-Tris-NTA conjugate with an excess of NiCl₂ for 30 minutes at room temperature to ensure all NTA groups are charged.

-

Labeling Reaction: Mix the Ni²⁺-loaded dye-Tris-NTA with the His-tagged protein in the labeling buffer. A typical molar ratio is a slight excess of the dye-Tris-NTA to the protein (e.g., 1.5:1).

-

Incubation: Incubate the mixture for 30-60 minutes at room temperature, protected from light.

-

Optional Purification: If necessary, remove any unbound dye-Tris-NTA by passing the labeling reaction through a size-exclusion chromatography column.

-

Verification: Confirm the labeling efficiency by measuring the fluorescence of the protein sample.

Mandatory Visualizations

Caption: Workflow for novel protein ligand discovery using immobilized His-tagged proteins on a Tris-NTA surface.

Caption: A typical experimental cycle for Surface Plasmon Resonance (SPR) analysis using a regenerable Tris-NTA surface.

Caption: Comparison of the binding characteristics of Mono-NTA and Tris-NTA to a 6xHis-tag.

Conclusion

This compound represents a significant advancement in the toolkit for researchers engaged in novel protein ligand discovery. Its superior binding affinity and stability for His-tagged proteins, a result of multivalent interactions, enable more robust and reliable experimental outcomes. This technical guide has provided a detailed overview of the principles, quantitative data, and experimental protocols associated with Tris-NTA technology. The provided workflows and comparative diagrams illustrate the practical advantages of Tris-NTA in demanding applications such as SPR-based screening and fluorescent labeling. By leveraging the power of Tris-NTA, researchers can enhance the efficiency and effectiveness of their drug discovery and molecular interaction studies, ultimately accelerating the pace of scientific innovation.

References

An In-depth Technical Guide to the Thermodynamics of (Rac)-Tris-NTA Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles and experimental methodologies for investigating the binding of (Rac)-Tris-nitrilotriacetic acid ((Rac)-Tris-NTA) to polyhistidine-tagged (His-tagged) proteins. The high-affinity interaction between Tris-NTA and His-tags is fundamental to numerous applications in protein purification, immobilization, and detection. A thorough understanding of the thermodynamics governing this interaction is crucial for optimizing existing protocols and developing novel technologies.

Introduction to this compound and Multivalent Binding

This compound is a trivalent chelating agent designed for the stable and high-affinity capture of His-tagged proteins. Unlike conventional monovalent nitrilotriacetic acid (mono-NTA), which binds to His-tags with micromolar affinity, Tris-NTA utilizes a multivalent binding strategy, often referred to as the chelate effect, to achieve significantly enhanced binding affinities, typically in the nanomolar range.[1] This increased stability is primarily attributed to a favorable entropic contribution upon binding.[2][3] The simultaneous binding of the three NTA moieties to the polyhistidine tag results in a much slower dissociation rate compared to mono-NTA, making it an ideal tool for applications requiring robust protein immobilization.[4]

The interaction is based on the coordination of the imidazole side chains of the histidine residues with a transition metal ion, typically Nickel (Ni²⁺), which is chelated by the NTA groups.[5] The geometry of the Tris-NTA scaffold is designed to present the three Ni-NTA complexes in an optimal orientation for simultaneous interaction with a hexahistidine (His₆) tag.

Quantitative Thermodynamic Data

The binding affinity of this compound to His-tagged proteins has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter for characterizing the stability of the complex. A lower Kd value indicates a higher binding affinity.

| Ligand | His-Tag | Method | Dissociation Constant (Kd) | Reference |

| This compound | 6xHis-tag | Not Specified | ~1 nM | |

| Tris-NTA | His₆-tag | Not Specified | ~10 nM | |

| This compound | His₁₀-tag | Not Specified | ~10 nM | |

| Tris-NTA | His₆-tag | Isothermal Calorimetry / Stop-flow Fluorescence | 20 nM | |

| Mono-NTA | His-tags | Not Specified | ~10 µM |

Experimental Protocols

Accurate determination of the thermodynamic parameters of this compound binding requires meticulous experimental design and execution. The two most common techniques for such studies are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.

3.1.1. Sample Preparation

-

Protein Purity: The His-tagged protein should be of high purity (>95%) to ensure accurate concentration determination and to avoid interference from contaminants.

-

Buffer Matching: It is critical that the this compound and the His-tagged protein are in identical buffers. Any mismatch in buffer composition can lead to large heats of dilution, which can obscure the true binding signal. Dialysis of the protein against the final buffer is highly recommended.

-

Degassing: All solutions should be thoroughly degassed immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cell.

-

Concentration: The concentration of the reactants should be chosen to ensure an adequate signal. A common starting point is to have the protein in the cell at a concentration of 10-50 µM and the Tris-NTA in the syringe at a 10-fold higher concentration.

3.1.2. ITC Experiment Workflow

3.1.3. Data Analysis

The raw ITC data consists of a series of heat spikes corresponding to each injection. These spikes are integrated to determine the heat change per injection. The resulting data is then fit to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters. A control experiment, titrating Tris-NTA into the buffer alone, should be performed to account for the heat of dilution.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. This provides kinetic information (association and dissociation rate constants, kₐ and kₑ) from which the equilibrium dissociation constant (Kd) can be calculated.

3.2.1. Experimental Setup

-

Sensor Chip: A sensor chip functionalized with NTA is used. The chip is first loaded with Ni²⁺ ions.

-

Ligand Immobilization: The His-tagged protein is captured on the Ni-NTA surface. The density of the immobilized protein should be optimized to avoid mass transport limitations.

-

Analyte: The this compound is used as the analyte in solution and is flowed over the sensor surface at various concentrations.

-

Running Buffer: A suitable running buffer, such as HBS-P+, is used. It is important that the analyte solutions are prepared in the same running buffer to minimize bulk refractive index changes.

3.2.2. SPR Experiment Workflow

3.2.3. Data Analysis

The resulting sensorgrams are corrected for non-specific binding and bulk refractive index changes by subtracting the signal from a reference flow cell. The corrected data is then globally fit to a kinetic binding model to determine the association and dissociation rate constants.

Visualizing the Multivalent Interaction

The high affinity of this compound for His-tags is a direct result of its trivalent structure, which allows for a multivalent interaction with the polyhistidine tag. This chelation effect is a key concept in understanding the thermodynamics of the binding.

Conclusion

The this compound chelator provides a powerful tool for the high-affinity capture of His-tagged proteins, a property rooted in the thermodynamic principles of multivalent binding. While the dissociation constants for this interaction are well-characterized and demonstrate a significant improvement over monovalent NTA, a detailed understanding of the enthalpic and entropic contributions remains an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own thermodynamic studies and contribute to a more complete understanding of this important biomolecular interaction. Careful experimental design and data analysis using techniques such as ITC and SPR are essential for obtaining high-quality, reproducible results.

References

- 1. biotechrabbit.com [biotechrabbit.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Near-native, site-specific and purification-free protein labeling for quantitative protein interaction analysis by MicroScale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of (Rac)-Tris-NTA in molecular recognition

Core Principles, Experimental Protocols, and Data Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles of (Rac)-Tris-Nitrilotriacetic Acid (Tris-NTA) in molecular recognition, with a primary focus on its application in the high-affinity capture and analysis of histidine-tagged (His-tagged) proteins. We will delve into the core concepts that underpin its enhanced binding capabilities, present detailed experimental protocols for its use, and summarize key quantitative data to facilitate its application in research and drug development.

Fundamental Principles of (Rac)-Tris-NTA Mediated Molecular Recognition

The utility of Nitrilotriacetic Acid (NTA) in the purification and detection of His-tagged proteins is well-established. This interaction relies on the ability of NTA to chelate a divalent metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), which then coordinates with the imidazole side chains of two histidine residues in the His-tag. However, the monovalent nature of this interaction results in a relatively low affinity, with a dissociation constant (Kd) in the micromolar range (approximately 10 µM)[1][2]. This can lead to issues such as ligand leaching, baseline drift in sensitive assays, and insufficient stability for certain applications[3].

The development of Tris-NTA represents a significant advancement, overcoming the limitations of mono-NTA through the principle of multivalency. Tris-NTA consists of three NTA moieties linked to a central scaffold. This trivalent structure allows for the simultaneous chelation of three metal ions, which can then engage with multiple histidine residues within a polyhistidine tag (e.g., a 6xHis-tag). This cooperative binding effect dramatically increases the avidity of the interaction, resulting in a significantly lower dissociation constant, typically in the nanomolar to even sub-nanomolar range[1][2]. This enhanced binding affinity, approximately four orders of magnitude higher than that of mono-NTA, leads to the formation of a stable, stoichiometric complex between the Tris-NTA and the His-tagged protein.

The designation "(Rac)-" indicates that the Tris-NTA is a racemic mixture, containing an equal amount of both enantiomers. While the chirality of the Tris-NTA molecule may influence the precise geometry of the interaction with the His-tag, the high flexibility of the polyhistidine tag and the linkers within the Tris-NTA structure generally allow for effective binding regardless of the stereoisomer. For most standard applications involving polyhistidine tags, the use of a racemic mixture is sufficient and does not significantly impede its high-affinity binding characteristics.

The interaction between Ni²⁺-loaded Tris-NTA and a His-tagged protein is a reversible one. The bound protein can be eluted by introducing a competing ligand, such as imidazole, or by stripping the metal ion from the NTA groups using a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA). This reversibility is a key feature that enables its use in protein purification and other applications requiring controlled binding and release.

Quantitative Data: Binding Affinities of NTA Derivatives

The following table summarizes the dissociation constants (Kd) for mono-NTA and Tris-NTA, highlighting the significant improvement in binding affinity afforded by the trivalent structure.

| Ligand | Target | Dissociation Constant (Kd) | Reference |

| Mono-NTA | His₆-tagged protein | ~10 µM | |

| Tris-NTA | His₆-tagged protein | ~1 - 100 nM | |

| This compound | His₁₀-tagged receptor | ~10 - 30 nM | |

| Biotin-tris-NTA | His-tagged protein | ~20 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Tris-NTA.

General His-tagged Protein Pull-Down Assay using Tris-NTA Coupled Beads

This protocol describes a general workflow for capturing a His-tagged "bait" protein and its interacting "prey" protein from a complex mixture.

Materials:

-

Tris-NTA coupled agarose or magnetic beads

-

Binding/Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole

-

Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM Imidazole

-

NiCl₂ or CoCl₂ solution (100 mM)

-

Cell lysate or protein mixture containing the His-tagged bait protein and potential prey proteins

-

Microcentrifuge tubes

-

End-over-end rotator

Protocol:

-

Bead Preparation and Metal Charging:

-

Transfer the desired amount of Tris-NTA bead slurry to a microcentrifuge tube.

-

Wash the beads three times with deionized water to remove any storage buffer.

-

To charge the beads with metal ions, incubate them with a 100 mM NiCl₂ or CoCl₂ solution for 1 hour at room temperature with gentle rotation.

-

Wash the beads three times with Binding/Wash Buffer to remove excess, unbound metal ions.

-

-

Bait Protein Immobilization:

-

Add the cell lysate or protein mixture containing the His-tagged bait protein to the charged beads.

-

Incubate for 1-2 hours at 4°C on an end-over-end rotator to allow for binding.

-

-

Washing:

-

Centrifuge the tubes to pellet the beads and carefully remove the supernatant (this is the "unbound" fraction, which can be saved for analysis).

-

Wash the beads three to five times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Add Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle agitation.

-

Centrifuge the tubes and carefully collect the supernatant, which contains the eluted His-tagged bait protein and any interacting prey proteins.

-

-

Analysis:

-

Analyze the unbound, wash, and elution fractions by SDS-PAGE and Coomassie staining or Western blotting to confirm the capture of the bait protein and the co-elution of any interacting partners.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Tris-NTA Interactions

This protocol outlines the steps for measuring the binding kinetics of a His-tagged protein to a Tris-NTA functionalized sensor surface.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip with a surface suitable for biotin-streptavidin chemistry (e.g., a streptavidin-coated chip)

-

Biotinylated Tris-NTA

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

NiCl₂ solution (5 mM in running buffer)

-

His-tagged protein (analyte) at various concentrations

-

Regeneration Solution: 350 mM EDTA

Protocol:

-

Tris-NTA Surface Preparation:

-

Inject a solution of biotinylated Tris-NTA over the streptavidin-coated sensor chip surface to achieve a stable baseline, indicating successful immobilization.

-

-

Metal Ion Charging:

-

Inject the 5 mM NiCl₂ solution over the sensor surface to charge the immobilized Tris-NTA.

-

-

Kinetic Analysis:

-

Inject a series of concentrations of the His-tagged analyte over the charged Tris-NTA surface. Each injection cycle should consist of:

-

An association phase where the analyte flows over the surface.

-

A dissociation phase where running buffer flows over the surface.

-

-

A blank injection of running buffer should be included for double referencing.

-

-

Regeneration:

-

After each analyte injection cycle, inject the Regeneration Solution (e.g., 350 mM EDTA) to strip the Ni²⁺ ions and the bound analyte from the Tris-NTA surface, returning the baseline to its initial state.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Visualizations of Workflows and Principles

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to Tris-NTA.

Caption: Comparison of Mono-NTA and Tris-NTA binding principles.

Caption: Workflow for a His-tagged protein pull-down assay.

References

- 1. biotechrabbit | Tris-NTA Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]

- 2. Tris-nitrilotriacetic acids of subnanomolar affinity toward hexahistidine tagged molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

(Rac)-Tris-NTA Derivatives: An In-depth Technical Guide for Specific Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (Rac)-Tris-NTA (Tris-Nitrilotriacetic Acid) derivatives, powerful tools for the specific and high-affinity capture of His-tagged proteins. We delve into the core principles of this technology, present quantitative data, and offer detailed experimental protocols for key applications in life sciences and drug discovery. The multivalent nature of Tris-NTA confers a significantly higher binding affinity and stability compared to traditional mono-NTA approaches, making it an invaluable asset for a range of research applications.

Introduction to this compound Derivatives

This compound derivatives are synthetic molecules designed for the multivalent chelation of metal ions, which in turn mediate the high-affinity binding to polyhistidine-tagged (His-tagged) proteins.[1] The core structure consists of three NTA moieties linked to a central scaffold, often a racemic mixture, hence the "(Rac)" designation in some commercial products. This trivalent arrangement allows for a cooperative and stable interaction with the six histidine residues of a standard His6-tag, resulting in significantly lower dissociation rates compared to monovalent NTA.[2][3]

The enhanced binding affinity, with dissociation constants (Kd) often in the low nanomolar to sub-nanomolar range, makes Tris-NTA derivatives ideal for applications requiring stable and reversible immobilization of proteins.[3][4] These applications include surface plasmon resonance (SPR) for kinetic analysis of biomolecular interactions, atomic force microscopy (AFM) for single-molecule force spectroscopy, and microscale thermophoresis (MST) for quantifying protein interactions in solution. Furthermore, their utility extends to protein purification, cell surface labeling, and the assembly of protein complexes for structural and functional studies.

Quantitative Data: Binding Affinities of Tris-NTA Derivatives

The enhanced binding affinity of Tris-NTA derivatives to His-tagged proteins is a key advantage over mono-NTA surfaces. This section summarizes the quantitative binding data from various studies.

| Tris-NTA Derivative/System | His-tagged Protein | Technique | Dissociation Constant (Kd) | Reference |

| Biotin-Tris-NTA | His6-tagged GFP | SPR | ~1 nM | |

| Biotin-Tris-NTA | His6-tagged Ubiquitin | SPR | ~5 nM | |

| Biotin-Tris-NTA with short spacer | His6-tagged protein | SPR | Sub-nanomolar | |

| Dye-conjugated Tris-NTA | His6-peptide | MST | 3.8 - 6.7 nM | |

| Tris-NTA chip | His-tagged Protein G | SPR | High affinity, enabling rapid quantification |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound derivatives.

General Synthesis of a Biotinylated this compound Derivative

This protocol outlines a general approach for the synthesis of a biotinylated Tris-NTA derivative, suitable for immobilization on streptavidin-coated surfaces. The synthesis is typically based on the condensation of protected NTA synthons onto a lysine scaffold.

Materials:

-

Benzyloxycarbonyl (Z)-protected lysine-NTA scaffold

-

Nα,Nα-Bis(tert-butoxycarbonylmethyl)-Nε-(benzyloxycarbonyl)-L-lysine tert-butyl ester (protected amino-mono-NTA)

-

Coupling agents (e.g., HATU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Biotin-NHS ester

-

Organic solvents (DMF, DCM, etc.)

-

Purification system (e.g., HPLC)

Procedure:

-

Coupling of NTA synthons: Dissolve the Z-protected lysine-NTA scaffold in DMF. Add the protected amino-mono-NTA, coupling agents, and DIPEA. Stir the reaction mixture at room temperature overnight.

-

Purification of Tris-NTA core: Purify the resulting protected Tris-NTA core using silica gel chromatography.

-

Deprotection: Remove the Z protecting group by hydrogenation (e.g., using H2/Pd-C). Remove the tert-butyl ester protecting groups using TFA in DCM.

-

Biotinylation: Dissolve the deprotected Tris-NTA amine in a suitable buffer (e.g., PBS pH 7.4). Add Biotin-NHS ester and stir for several hours at room temperature.

-

Final Purification: Purify the final biotinylated this compound derivative by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protein Immobilization on an SPR Sensor Chip using Biotinylated Tris-NTA

This protocol describes the preparation of a high-affinity Tris-NTA sensor surface for SPR analysis of protein-protein interactions.

Materials:

-

Streptavidin-coated SPR sensor chip

-

Biotinylated this compound derivative

-

SPR running buffer (e.g., HBS-EP+)

-

NiCl2 solution (e.g., 10 mM)

-

His-tagged protein of interest

-

Regeneration solution (e.g., 10 mM Glycine-HCl pH 1.5)

Procedure:

-

Chip Preparation: Dock the streptavidin-coated sensor chip in the SPR instrument and prime the system with running buffer.

-

Tris-NTA Immobilization: Inject the biotinylated Tris-NTA solution (e.g., 100 nM in running buffer) over the sensor surface at a low flow rate (e.g., 10 µL/min) to achieve the desired immobilization level.

-

Surface Activation: Inject the NiCl2 solution to charge the NTA groups with nickel ions.

-

His-tagged Protein Capture: Inject the His-tagged protein of interest over the activated surface to allow for its capture. The high affinity of the Tris-NTA ensures stable immobilization.

-

Interaction Analysis: Inject the analyte of interest at various concentrations to measure the binding kinetics.

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the analyte and, if necessary, the captured His-tagged protein. The Tris-NTA surface itself is stable to multiple regeneration cycles.

Pull-down of a His-tagged Protein from Cell Lysate

This protocol details the use of Tris-NTA functionalized beads to isolate a His-tagged protein and its potential interaction partners from a complex mixture like a cell lysate.

Materials:

-

This compound-conjugated agarose or magnetic beads

-

Cell lysate containing the His-tagged protein of interest

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20 and 10 mM imidazole)

-

Elution Buffer (e.g., PBS with 250 mM imidazole)

-

NiCl2 solution

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Bead Preparation: Wash the Tris-NTA beads with binding/wash buffer.

-

Nickel Charging: Incubate the beads with NiCl2 solution to charge the NTA groups. Wash the beads again to remove unbound nickel.

-

Binding: Add the cell lysate to the charged beads and incubate with gentle rotation at 4°C for 1-2 hours.

-

Washing: Pellet the beads and wash them several times with binding/wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured His-tagged protein and its binding partners by incubating the beads with elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the His-tag or antibodies against suspected interaction partners.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway that can be investigated using this compound derivatives.

Caption: Workflow for SPR analysis using a Tris-NTA sensor chip.

Caption: Experimental workflow for a pull-down assay using Tris-NTA beads.

Caption: Investigating EphB2 signaling using Tris-NTA pull-down.

Conclusion

This compound derivatives represent a significant advancement in the toolkit for researchers studying His-tagged proteins. Their superior binding affinity and stability open up new possibilities for a wide range of applications, from precise kinetic measurements to the elucidation of complex protein interaction networks. The detailed protocols and workflows provided in this guide are intended to empower researchers to effectively implement this powerful technology in their own laboratories, accelerating discovery in fundamental biology and drug development.

References

- 1. Identifying transient protein-protein interactions in EphB2 signaling by Blue Native PAGE and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad.com [bio-rad.com]

- 3. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physical-chemical principles underlying RTK activation, and their implications for human disease - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Molecular Interactions: An In-depth Technical Guide to Exploratory Studies Using Fluorescently Labeled Tris-NTA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of fluorescently labeled Tris-nitrilotriacetic acid (Tris-NTA) in the study of molecular interactions. Tris-NTA offers a powerful method for the site-specific, non-covalent labeling of polyhistidine-tagged (His-tagged) proteins, enabling a wide range of biophysical and cellular investigations. Its high affinity and specificity make it an invaluable tool in drug discovery and fundamental research, facilitating the quantitative analysis of protein-protein interactions, receptor-ligand binding, and the elucidation of cellular signaling pathways.

Core Principles and Advantages

Fluorescently labeled Tris-NTA leverages the strong and specific interaction between the NTA moiety, chelated with a nickel (Ni²⁺) ion, and the imidazole side chains of a His-tag engineered onto a protein of interest. The "Tris" nomenclature refers to the trivalent arrangement of NTA groups, which results in a significantly higher affinity (in the nanomolar to sub-nanomolar range) for His-tags compared to conventional mono-NTA, which has a micromolar affinity. This multivalent interaction provides a stable and long-lasting complex, crucial for various experimental applications.[1][2][3]

The primary advantages of using fluorescently labeled Tris-NTA include:

-

Site-Specific Labeling: The labeling is directed to the His-tag, providing a high degree of specificity and avoiding random modification of the protein surface.[4]

-

High Affinity and Stability: The multivalent nature of Tris-NTA ensures a stable complex with a long lifetime, often exceeding an hour.[2]

-

Near-Native Conditions: The non-covalent labeling process is gentle and can be performed under physiological conditions, preserving the native structure and function of the target protein.

-

Versatility: A wide array of fluorophores can be conjugated to the Tris-NTA core, allowing for a broad range of fluorescence-based assays, including FRET and fluorescence polarization.

-

Compatibility with Complex Biological Matrices: The high specificity of the His-tag/Tris-NTA interaction allows for the labeling and analysis of proteins directly in complex mixtures like cell lysates, often eliminating the need for extensive purification.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing fluorescently labeled Tris-NTA, providing a comparative overview of binding affinities and other relevant parameters.

Table 1: Binding Affinities of Tris-NTA Conjugates to His-tagged Proteins

| Fluorescent Tris-NTA Conjugate | His-tagged Protein | Technique | Dissociation Constant (Kd) | Reference |

| RED-tris-NTA | His₆-p38α | MST | Low nM range | |

| DYE-tris-NTA | His-tagged proteins | MST | Low nM range | |

| Biotin-tris-NTA | His₆-tagged molecules | SPR | ~10 nM (can be sub-nM with shorter spacers) | |

| Tris-NTA | His₆-tagged proteins | Not specified | ~20 nM | |

| biotechrabbit Tris-NTA | 6xHis-tag | Not specified | ~1 nM |

Table 2: Experimental Parameters for MicroScale Thermophoresis (MST) using Fluorescent Tris-NTA

| Parameter | Recommended Value/Range | Notes | Reference |

| Labeled Molecule Concentration | 10 nM - 1 mM (typically 50 nM) | Should be lower than the expected Kd. For His-tag labeling, a minimum of 50 nM is recommended to avoid dissociation. | |

| Ligand Stock Concentration | At least 20x the expected Kd | If Kd is unknown, a starting concentration of 20 µM is recommended. | |

| LED Power | 5-90% | To excite the fluorophore. | |

| MST Power | 20-60% (low, medium, or high) | Creates a temperature gradient of 2-6 °C. | |

| Buffer Additives | 0.05% Tween 20 | To prevent adhesion to capillaries. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorescently labeled Tris-NTA.

Protocol 1: Site-Specific Labeling of His-tagged Proteins

This protocol describes the general procedure for labeling a His-tagged protein with a fluorescently labeled Tris-NTA conjugate.

Materials:

-

Purified His-tagged protein in a suitable buffer (e.g., PBS or Tris-based buffer).

-

Fluorescently labeled Tris-NTA conjugate (e.g., RED-tris-NTA).

-

Assay buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

-

Protein Preparation: Ensure the purified His-tagged protein is in a buffer free of chelating agents like EDTA, which would interfere with the Ni²⁺-NTA interaction. If necessary, perform a buffer exchange.

-

Concentration Determination: Accurately determine the concentration of the His-tagged protein.

-

Labeling Reaction:

-

For many applications, a 1:1 or 1:2 molar ratio of dye to protein is sufficient to ensure that all the dye is bound to the protein.

-

Mix the fluorescently labeled Tris-NTA with the His-tagged protein at the desired ratio.

-

Incubate the mixture at room temperature for 30 minutes to allow for the formation of the stable complex.

-

-

Verification of Labeling (Optional): The labeling efficiency can be assessed using techniques like SDS-PAGE with in-gel fluorescence scanning or by measuring the fluorescence intensity of the sample. For Tris-NTA, due to the 1:1 stoichiometry and high affinity, a purification step to remove unbound dye is often not necessary.

Protocol 2: Protein-Protein Interaction Analysis using MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon ligand binding.

Materials:

-

Fluorescently labeled His-tagged protein (prepared as in Protocol 1).

-

Unlabeled binding partner (ligand).

-

Assay buffer (e.g., PBS, 0.05% Tween-20).

-

MST instrument and capillaries.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the fluorescently labeled His-tagged protein at twice the final desired concentration in the assay buffer. A typical final concentration is 50 nM.

-

Prepare a serial dilution of the unlabeled ligand in the assay buffer. The highest concentration should be at least 20-fold higher than the expected dissociation constant (Kd).

-

-

Binding Reaction:

-

Mix equal volumes of the labeled protein solution and each ligand dilution. This will result in a constant concentration of the labeled protein and varying concentrations of the ligand.

-

Incubate the mixtures for a sufficient time to reach binding equilibrium.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries in the MST instrument.

-

Set the experimental parameters (LED power, MST power) and initiate the measurement.

-

-

Data Analysis:

-

The change in the normalized fluorescence as a function of the ligand concentration is plotted.

-

The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and signaling concepts investigated with fluorescently labeled Tris-NTA.

Caption: Workflow for a protein-protein interaction study using MST.

Caption: A simplified signaling pathway of receptor-ligand binding.

Caption: Principle of a FRET assay for protein-protein interaction.

References

Methodological & Application

Purifying His-Tagged Proteins with High-Affinity Tris-NTA Resin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals